

Application Notes and Protocols: Anisodine Hydrobromide in Mouse Models of Cerebral Ischemia

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Compound of Interest

Compound Name: Anisodine hydrobromide

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These application notes provide a comprehensive overview of the use of **anisodine hydrobromide** in mouse models of cerebral ischemia. The following sections detail recommended dosages, experimental protocols for inducing and assessing cerebral ischemia, and the underlying neuroprotective mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding **anisodine hydrobromide** dosage and its effects in rodent models of cerebral ischemia.

Table 1: **Anisodine Hydrobromide** Dosage in Rodent Models of Cerebral Ischemia

Animal Model	Route of Administration	Dosage	Reference
C57BL/6 Mice	Intraperitoneal Injection	1 mg/kg/day	[1] [2]
Sprague-Dawley Rats	Intravenous (caudal vein)	0.6 mg/kg	[3]
Sprague-Dawley Rats	Not Specified	0.3, 0.6, 1.2 mg/kg	[4]

Table 2: Effects of **Anisodine Hydrobromide** on Biomarkers in Cerebral Ischemia Models

Biomarker Category	Biomarker	Effect of Anisodine Hydrobromide	Animal Model	Reference
Apoptosis	Bax	Downregulation	Rats	[5]
	Bcl-2	Upregulation	Rats	[5]
	Caspase-3	Inhibition	General	[6][7]
Oxidative Stress	SOD (Superoxide Dismutase)	Increased Activity	Rats	
	MDA (Malondialdehyde)	Decreased Levels	Rats	
Inflammation	IL-6 (Interleukin-6)	Decreased Serum Levels	General	[7]
	TNF- α (Tumor Necrosis Factor-alpha)	Not Specified	General	
Signaling Pathways	Notch1	Upregulation	Mice	[1][2]
	Hes1	Upregulation	Mice	[1][2]
	p-Akt	Upregulation	Rats	[5]
	p-GSK-3 β	Upregulation (Inhibition)	Rats	[5]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of transient focal cerebral ischemia in mice using the intraluminal suture method.

Materials:

- Male C57BL/6 mice (8-10 weeks old, 22-28 g)
- Anesthesia (e.g., isoflurane)
- Heating pad with rectal probe to maintain body temperature at $37.0 \pm 0.5^{\circ}\text{C}$
- Operating microscope or surgical loupes
- Micro-surgical instruments
- 6-0 silk suture
- Monofilament nylon suture (e.g., 6-0) with a rounded tip (tip diameter 0.21-0.25 mm)
- Laser Doppler flowmeter

Procedure:

- Anesthetize the mouse and place it in a supine position on the heating pad.
- Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA.
- Place a temporary ligature around the CCA.
- Make a small incision in the ECA stump.
- Introduce the monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt (approximately 9-11 mm from the carotid bifurcation), thus occluding the origin of the middle cerebral artery (MCA).

- Confirm successful occlusion by observing a significant drop ($>70\%$) in cerebral blood flow using the laser Doppler flowmeter.
- After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
- Close the neck incision and allow the mouse to recover from anesthesia.

Anisodine Hydrobromide Administration

Preparation:

- Dissolve **anisodine hydrobromide** in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 100-200 μL).

Administration:

- Administer **anisodine hydrobromide** (1 mg/kg) or vehicle (saline) via intraperitoneal injection daily, starting at a designated time point post-MCAO (e.g., 24 hours) for the duration of the study^{[1][2]}.

Neurological Deficit Scoring

Assess neurological deficits at 24 hours post-MCAO and at subsequent time points using a 5-point scale (Bederson score):

- 0: No observable deficit.
- 1: Forelimb flexion (contralateral to the ischemic hemisphere).
- 2: Circling towards the paretic side.
- 3: Leaning or falling to the paretic side.
- 4: No spontaneous motor activity or death.

Infarct Volume Measurement (TTC Staining)

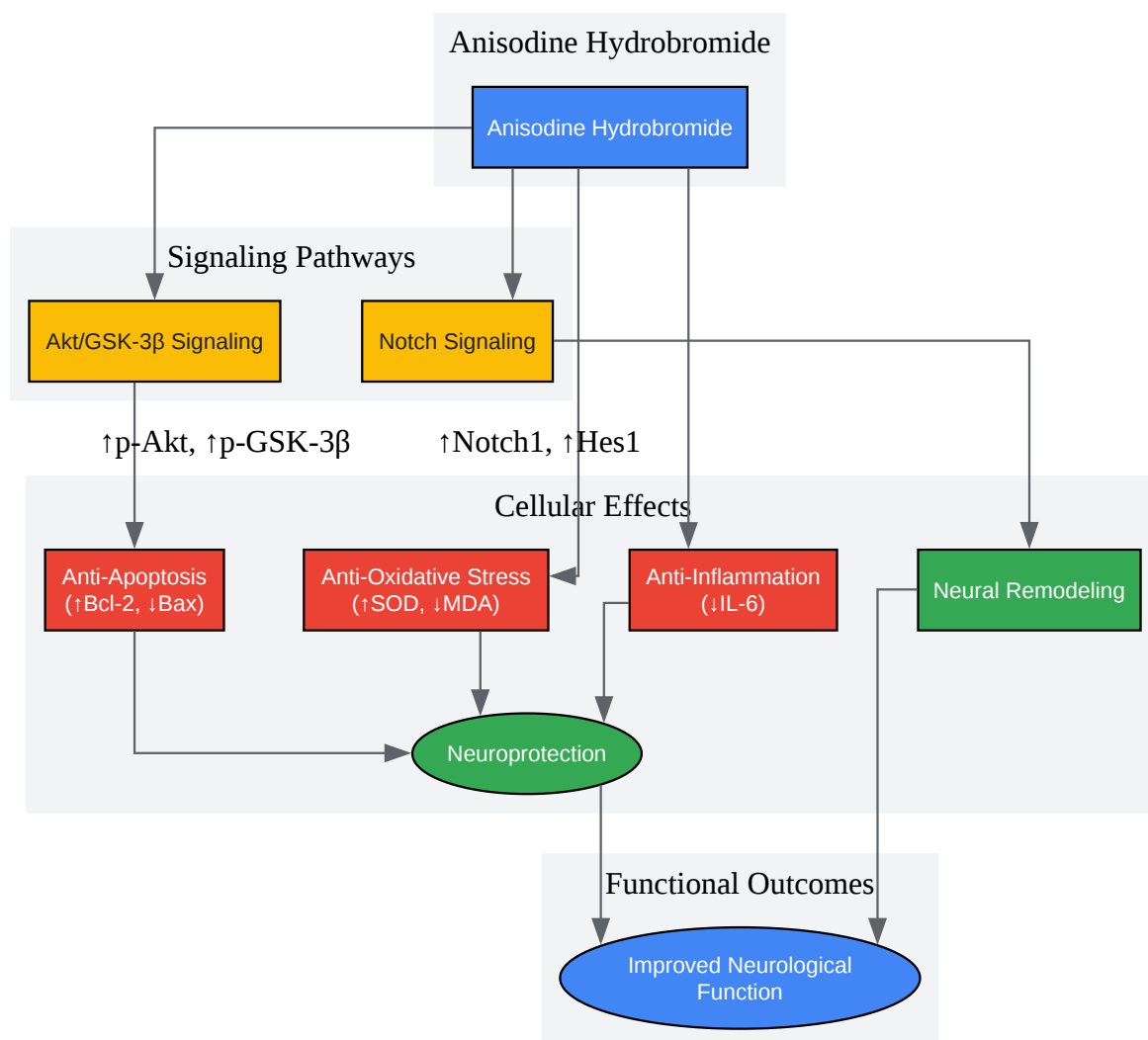
Procedure:

- At the end of the experiment (e.g., 7 days post-MCAO), deeply anesthetize the mice and perfuse transcardially with cold saline.
- Harvest the brains and section them coronally into 2 mm thick slices.
- Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
- Viable tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
- Calculate the total infarct volume, correcting for edema:
 - Corrected infarct volume = [Volume of contralateral hemisphere – (Volume of ipsilateral hemisphere – Volume of infarct)].

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathways of Anisodine Hydrobromide

Anisodine hydrobromide exerts its neuroprotective effects through the modulation of multiple signaling pathways, including the Notch and Akt/GSK-3 β pathways.

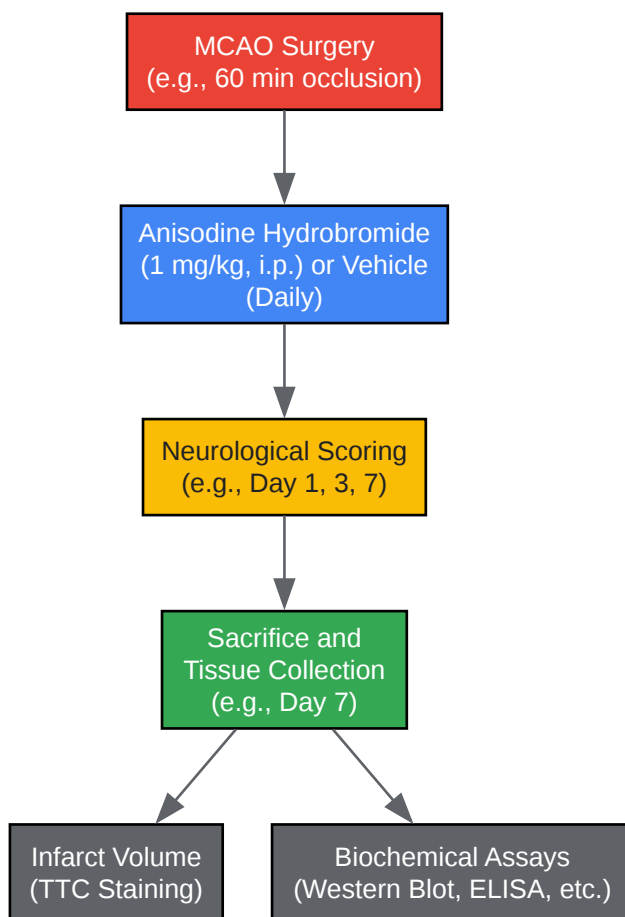


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Caption: **Anisodine Hydrobromide** Signaling Pathways in Cerebral Ischemia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **anisodine hydrobromide** in a mouse model of cerebral ischemia.



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Caption: Experimental Workflow for **Anisodine Hydrobromide** Efficacy Testing.

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